N-(3,5-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazoloquinazoline core, followed by the introduction of the fluorobenzyl group and the acetamide moiety. Common reagents and conditions include:
Formation of Triazoloquinazoline Core: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Fluorobenzyl Group: This can be achieved through nucleophilic substitution reactions using fluorobenzyl halides.
Acetamide Formation: The final step may involve the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signaling pathways that are modulated by the compound, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazoloquinazoline derivatives with different substituents. Examples may include:
- N-(3,5-dimethylphenyl)-2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide
- N-(3,5-dimethylphenyl)-2-(4-(4-chlorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide
Uniqueness
The uniqueness of N-(3,5-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide lies in its specific substituents, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C26H22FN5O3 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[4-[(4-fluorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide |
InChI |
InChI=1S/C26H22FN5O3/c1-16-11-17(2)13-20(12-16)28-23(33)15-31-26(35)32-22-6-4-3-5-21(22)24(34)30(25(32)29-31)14-18-7-9-19(27)10-8-18/h3-13H,14-15H2,1-2H3,(H,28,33) |
InChI Key |
CGTVNZOXXUHSFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=C(C=C5)F)C |
Origin of Product |
United States |
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